molecular formula C9H8ClNO2 B1452546 2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole CAS No. 1235440-67-1

2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole

Cat. No. B1452546
M. Wt: 197.62 g/mol
InChI Key: RWLFHAWCZBSVBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” were not found, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” is unique and complex . It has a molecular weight of 197.62 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A new approach to the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles, showcasing a method for the regioselective direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles, suggests potential for chemical transformations of related compounds (Yamane, Mitsudera, & Shundoh, 2004).
  • Research into the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones revealed insights into the mechanistic pathways and potential for creating diverse chemical structures, highlighting the versatility of 1,3-oxazole derivatives in chemical synthesis (Capriati, Degennaro, Florio, & Luisi, 2002).

Fluorescent Probes and Photophysical Properties

  • A study on the synthesis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines as blue-green fluorescent probes demonstrated the potential application of these derivatives in photophysical studies, indicating that such compounds could serve as fluorescent markers or probes in various scientific investigations (Bodke, Shankerrao, & Harishkumar, 2013).

Pharmacological Applications

  • Research on a novel series of diarylisoxazoles, designed to improve selectivity and efficacy as cyclooxygenase-1 (COX-1) inhibitors, underscores the pharmacological relevance of oxazole derivatives. This suggests a direction where similar structures could be explored for their therapeutic potential, excluding direct drug use and dosage information (Vitale et al., 2013).

Synthetic Methodologies and Applications

  • Innovations in synthetic methodologies for creating extended oxazole structures, such as 2-(halomethyl)-4,5-diaryloxazoles, offer insights into the development of new chemical entities. These methodologies provide avenues for further exploration of oxazole derivatives in chemical synthesis and potential applications across various fields (Patil & Luzzio, 2016).

Safety And Hazards

The safety data sheet for “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

2-(3-chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-5-6(2)13-9(11-5)8-7(10)3-4-12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLFHAWCZBSVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=C(C=CO2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 2
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 3
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 5
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Reactant of Route 6
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole

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